molecular formula C3H4N4OS B1267634 4-Amino-1,2,5-thiadiazole-3-carboxamide CAS No. 88947-28-8

4-Amino-1,2,5-thiadiazole-3-carboxamide

Cat. No.: B1267634
CAS No.: 88947-28-8
M. Wt: 144.16 g/mol
InChI Key: XWHJUQGCJOPMRW-UHFFFAOYSA-N
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Description

4-Amino-1,2,5-thiadiazole-3-carboxamide is a heterocyclic compound containing sulfur and nitrogen atoms in its structure.

Biochemical Analysis

Biochemical Properties

4-Amino-1,2,5-thiadiazole-3-carboxamide plays a crucial role in biochemical reactions by interacting with a variety of enzymes, proteins, and other biomolecules. One of the primary interactions is with DNA, where it can bind and disrupt the replication process . This interaction is particularly significant in the context of its anticancer properties, as it can inhibit the proliferation of cancer cells. Additionally, this compound has been shown to interact with bacterial enzymes, leading to the inhibition of bacterial growth . These interactions highlight the compound’s potential as both an antimicrobial and anticancer agent.

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. In cancer cells, it has been observed to induce apoptosis, thereby reducing cell viability . This compound also influences cell signaling pathways, particularly those involved in cell cycle regulation and apoptosis . Furthermore, this compound can alter gene expression, leading to changes in cellular metabolism and function . These cellular effects underscore its potential as a therapeutic agent in cancer treatment.

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. One of the primary mechanisms is the inhibition of DNA replication by binding to DNA and interfering with the replication machinery . This binding interaction can lead to the activation of apoptotic pathways, resulting in cell death. Additionally, this compound can inhibit specific enzymes involved in cell proliferation, further contributing to its anticancer properties . Changes in gene expression induced by this compound also play a role in its molecular mechanism of action .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods . Long-term studies have shown that continuous exposure to this compound can lead to sustained inhibition of cell proliferation and induction of apoptosis . These temporal effects are crucial for understanding the compound’s potential in long-term therapeutic applications.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound has been shown to effectively inhibit tumor growth without significant toxicity . At higher doses, toxic effects such as hepatotoxicity and nephrotoxicity have been observed . These findings highlight the importance of dosage optimization in the therapeutic use of this compound.

Metabolic Pathways

This compound is involved in several metabolic pathways. It is metabolized primarily in the liver, where it undergoes enzymatic transformations . The compound interacts with various enzymes, including cytochrome P450 enzymes, which play a role in its biotransformation . These interactions can affect metabolic flux and metabolite levels, influencing the overall pharmacokinetics of this compound .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. It can cross cellular membranes due to its lipophilic nature, allowing it to reach intracellular targets . The compound interacts with transporters and binding proteins that facilitate its distribution within the body. These interactions are essential for its therapeutic efficacy and bioavailability.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Amino-1,2,5-thiadiazole-3-carboxamide typically involves the reaction of hydrazonoyl halides with potassium thiocyanate or thiosemicarbazide derivatives. One common method includes the reaction of phenylthiosemicarbazide with methoxy cinnamic acid in the presence of phosphorus oxychloride . The reaction conditions often require refluxing in a suitable solvent, such as ethanol, and the use of catalysts like triethylamine .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as crystallization and chromatography, are common in industrial settings .

Chemical Reactions Analysis

Types of Reactions: 4-Amino-1,2,5-thiadiazole-3-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include sulfoxides, sulfones, thiazolidines, and various substituted thiadiazole derivatives .

Scientific Research Applications

Comparison with Similar Compounds

  • 1,2,3-Thiadiazole
  • 1,2,4-Thiadiazole
  • 1,3,4-Thiadiazole

Comparison: 4-Amino-1,2,5-thiadiazole-3-carboxamide is unique due to its specific substitution pattern and the presence of both amino and carboxamide groups. This structural uniqueness contributes to its distinct biological activities and makes it a valuable compound for various applications .

Properties

IUPAC Name

4-amino-1,2,5-thiadiazole-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H4N4OS/c4-2-1(3(5)8)6-9-7-2/h(H2,4,7)(H2,5,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XWHJUQGCJOPMRW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1(=NSN=C1N)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H4N4OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00325326
Record name 4-amino-1,2,5-thiadiazole-3-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00325326
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

144.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

88947-28-8
Record name 88947-28-8
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=409670
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 4-amino-1,2,5-thiadiazole-3-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00325326
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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